molecular formula C8H5ClN6O3 B15038303 5-chloro-2-nitro-N-(1H-tetrazol-5-yl)benzamide

5-chloro-2-nitro-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B15038303
M. Wt: 268.62 g/mol
InChI Key: GHIWEJDFSBLCBI-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom, a nitro group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as triethylamine.

Major Products

    Reduction: 5-Chloro-2-amino-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of tetrazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the tetrazole ring may enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is unique due to the presence of both a nitro group and a tetrazole ring on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H5ClN6O3

Molecular Weight

268.62 g/mol

IUPAC Name

5-chloro-2-nitro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C8H5ClN6O3/c9-4-1-2-6(15(17)18)5(3-4)7(16)10-8-11-13-14-12-8/h1-3H,(H2,10,11,12,13,14,16)

InChI Key

GHIWEJDFSBLCBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NNN=N2)[N+](=O)[O-]

Origin of Product

United States

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